1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Chiral impurity profiling Diastereomer resolution Pharmaceutical reference standards

The compound 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, commonly referred to as (R,R)-Efinaconazole Epoxide, is a chiral epoxide intermediate and process-related impurity of the topical triazole antifungal drug efinaconazole (Jublia®). It bears a stereochemically defined (2R,3R)-oxirane ring linked to a 1,2,4-triazole and a 2,4-difluorophenyl group, with a molecular formula of C₁₂H₁₁F₂N₃O and a molecular weight of 251.23 g/mol.

Molecular Formula C12H11F2N3O
Molecular Weight 251.23
CAS No. 135270-13-2
Cat. No. B601464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
CAS135270-13-2
Synonyms1-[[(2R,3R)-2-(2,4-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole;  (2R-trans)-1-[[2-(2,4-Difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole
Molecular FormulaC12H11F2N3O
Molecular Weight251.23
Structural Identifiers
SMILESCC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS 135270-13-2) – Procurement-Grade (R,R)-Efinaconazole Epoxide Reference Standard and Synthetic Intermediate


The compound 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, commonly referred to as (R,R)-Efinaconazole Epoxide, is a chiral epoxide intermediate and process-related impurity of the topical triazole antifungal drug efinaconazole (Jublia®) [1]. It bears a stereochemically defined (2R,3R)-oxirane ring linked to a 1,2,4-triazole and a 2,4-difluorophenyl group, with a molecular formula of C₁₂H₁₁F₂N₃O and a molecular weight of 251.23 g/mol . In the pharmaceutical supply chain, this compound is classified as Efinaconazole Related Impurity 6 and is procured as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs), as well as for use as a key synthetic intermediate in the manufacture of efinaconazole active pharmaceutical ingredient (API) .

Impurity Standard Efinaconazole Related Impurity 6, certified for ANDA method validation
Synthetic Intermediate Chiral (2R,3R) epoxide precursor in efinaconazole API manufacturing

Why Generic Efinaconazole Impurity Standards Cannot Substitute for (R,R)-Efinaconazole Epoxide (CAS 135270-13-2)


Efinaconazole impurity profiling encompasses multiple structurally related epoxide diastereomers—(2R,3R), (2R,3S), (2S,3R), and (2S,3S)—as well as non-epoxide process impurities and degradation products [1]. Each diastereomer exhibits distinct chromatographic behavior and must be individually resolved, identified, and quantified in accordance with ICH Q3A/Q3B guidelines for API and drug product quality. The (R,R)-epoxide (CAS 135270-13-2) is specifically designated as Efinaconazole Related Impurity 6 in multiple pharmacopoeial and regulatory contexts, whereas the (2R,3S)-epoxide (CAS 127000-90-2) is classified as Impurity 7 (or its mesylate salt) and the (2S,3R)-epoxide (CAS 135270-07-4) as a further distinct impurity . Substituting one impurity reference standard for another—even between closely related diastereomers—leads to erroneous retention time assignments, inaccurate system suitability assessments, and potential regulatory non-compliance during ANDA filing, because each impurity must be demonstrably traceable to a fully characterized, stereochemically defined reference standard with documented purity, identity, and chromatographic resolution from the API and from each other [2]. The quantitative evidence below establishes exactly where CAS 135270-13-2 is differentiated from its nearest analogs.

Target Standard

(R,R)-Efinaconazole Epoxide (CAS 135270-13-2): defined (2R,3R) stereochemistry, certified reference standard for Impurity 6.

Potential Substitute

(2R,3S)-epoxide (CAS 127000-90-2) or (2S,3R)-epoxide: different diastereomers that may shift retention times and cause peak misidentification.

Diastereomer mismatch may lead to inaccurate impurity profiling and raise regulatory traceability concerns during ANDA filing.

Quantitative Differentiation Evidence for (R,R)-Efinaconazole Epoxide (CAS 135270-13-2) Against Closest Impurity Analogs


Stereochemical Identity and Chiral Purity: (2R,3R) vs. (2R,3S) Epoxide Diastereomers

CAS 135270-13-2 bears the specific (2R,3R) absolute configuration at the oxirane ring, which distinguishes it from the (2R,3S)-epoxide (CAS 127000-90-2, Efinaconazole Impurity 7) and the (2S,3R)-epoxide (CAS 135270-07-4). The (2R,3R)-epoxide is the direct precursor in the synthesis of efinaconazole: ring-opening with 4-methylenepiperidine yields the API with retention of the (2R,3R) configuration at the carbon backbone [1]. In contrast, the (2R,3S)-epoxide is a process-related impurity that forms via epimerization and leads to the inactive (2R,3S)-diastereomer of efinaconazole upon aminolysis. Commercially available reference standards of CAS 135270-13-2 are supplied with certified purity of ≥98% by HPLC and are accompanied by full spectroscopic characterization (¹H NMR, ¹³C NMR, MS) and chiral HPLC or polarimetric data confirming enantiomeric excess (e.g., specific optical rotation [α]D²⁰ reported by vendors) . The (2R,3S)-isomer is typically offered at lower purity (≥95%) and may require additional purification before use as a primary reference standard .

Stereochemical Identity
Reported
Target (2R,3R) purity ≥98% (HPLC) vs. (2R,3S) purity ≥95%; distinct optical rotation confirms configurational identity.
Ensures correct diastereomer assignment in impurity profiling.
Vendor CoA; chiral HPLC or polarimetry data required.
Chiral impurity profiling Diastereomer resolution Pharmaceutical reference standards

HPLC Retention Time and Resolution from Efinaconazole API: Impurity f (CAS 135270-13-2) vs. API

A Chinese patent (CN 201911147104) describes an HPLC method for determining efinaconazole-related substances, identifying six process impurities (a–f) with verified retention times across four validated column conditions [1]. Impurity f, which corresponds to the epoxide intermediate and to CAS 135270-13-2, elutes closest to the efinaconazole API peak and is the most critical pair to resolve. Across four embodiments, impurity f exhibited retention times of 17.79 min (separation factor from API = 1.93), 16.72 min (separation factor = 1.53), 18.03 min (separation factor = 1.97), and 14.53 min (separation factor = 2.02) [1]. The lowest resolution (1.53) was observed on a generic C18 column, whereas dedicated core-shell technology columns (e.g., MN Nucleoshell RP18-plus) achieved resolutions ≥1.93 [1]. By contrast, impurity e (likely the (2R,3S)-epoxide or a des-fluoro analog) elutes earlier (e.g., 17.24 min vs. 18.03 min for impurity f in Embodiment 3), providing a clear chromatographic fingerprint that differentiates impurity f/CAS 135270-13-2 from other process impurities [1].

HPLC Resolution vs. API
Reported
Impurity f RT 14.53–18.03 min; resolution (Rs) 1.53–2.02 across columns; exceeds USP Rs ≥1.5 by ≥31% on optimized columns.
Supports unambiguous impurity f peak assignment and system suitability.
MN Nucleoshell RP18-plus or equivalent C18; UV 205–270 nm.
HPLC method validation Related substances Chromatographic resolution

Regulatory Acceptance: Impurity 6 (CAS 135270-13-2) as a Pharmacopoeial-Traceable Reference Standard for ANDA

The Pharmazie 2018 paper by Zhu et al. established impurities A–F as the principal process-related impurities in efinaconazole production and provided validated synthetic pathways and structural confirmation for each [1]. This publication has become a foundational reference for regulatory submissions. CAS 135270-13-2 (Impurity F or Impurity 6, depending on numbering scheme) is one of the six characterized impurities. Multiple commercial vendors (ChemWhat, BOC Sciences, Pharmaffiliates, Leyan) offer this compound with documentation traceable to pharmacopoeial standards (USP/EP) suitable for ANDA . In contrast, certain efinaconazole impurities (e.g., Impurity 7 mesylate, CAS 1175536-50-1) have more limited regulatory recognition and fewer vendors supporting pharmacopoeial traceability . The explicit identification, synthesis, and chromatographic control strategy described in the peer-reviewed literature for impurities A–F, including CAS 135270-13-2, provides a defensible regulatory pathway that is not uniformly available for all efinaconazole-related impurities.

Regulatory Acceptance
Class-level
CAS 135270-13-2 is one of six impurities with peer-reviewed synthetic and control strategy (Pharmazie 2018); ≥4 vendors offer USP/EP-traceable CoA vs. ≤2 for Impurity 7 mesylate.
Literature-backed standard may streamline ANDA submission documentation.
Review of vendor listings and literature as of 2026.
ANDA submission Reference standard traceability Impurity qualification

Stability of (R,R)-Efinaconazole Epoxide Under Recommended Storage Conditions

Vendor-provided stability data indicate that CAS 135270-13-2, when stored sealed in a dry environment at 2–8 °C as recommended, shows minimal degradation over a 6-month period under controlled conditions. HPLC-UV analysis (C18 column, acetonitrile/water gradient) demonstrates <2% degradation over 6 months . This stability profile is comparable to other efinaconazole epoxide diastereomers stored under similar conditions, but the specific (2R,3R) stereochemistry is intrinsically more thermodynamically stable than the (2R,3S) isomer toward epoxide ring-opening, as the (2R,3R) configuration places the 2,4-difluorophenyl and triazolylmethyl groups in a trans orientation that minimizes steric strain [1]. The forced degradation study by Govindarajan and Asharani (2021) in Journal of Chromatographic Science demonstrated that efinaconazole-related epoxide impurities, including CAS 135270-13-2, are most susceptible to oxidative degradation (3% H₂O₂) but remain stable under acid/base hydrolysis, photolysis, and thermal stress conditions up to 10% total degradation threshold [2].

Stability Profile
Data to verify
Sealed dry storage at 2–8 °C shows minimal degradation over 6 months; forced degradation: hydrolysis, oxidation, photolysis, thermal (10% degradation threshold).
Stability under recommended storage supports long-term reference standard use.
Vendor data; class-level thermodynamic prediction for (2R,3R).
Reference standard stability Storage conditions Pharmaceutical impurity shelf-life

Procurement-Driven Application Scenarios for (R,R)-Efinaconazole Epoxide (CAS 135270-13-2)


AND A Analytical Method Development and Validation (AMV) for Efinaconazole API Related Substances Testing

Pharmaceutical quality control (QC) laboratories procuring CAS 135270-13-2 as a certified reference standard can directly apply the validated HPLC retention time and resolution data (impurity f, Rs 1.53–2.02 vs. API) from CN Patent 201911147104 [1] to establish system suitability criteria for efinaconazole-related substances testing. The compound's stereochemical identity as the (2R,3R)-epoxide, confirmed by polarimetry or chiral HPLC, ensures unambiguous peak assignment and avoids misidentification with the (2R,3S)-diastereomer (CAS 127000-90-2), which elutes at a distinct retention time. Using CAS 135270-13-2 with a minimum certified purity of 98% [2] as the primary impurity standard enables accurate quantification of this process impurity in API batches, satisfying ICH Q3A reporting, identification, and qualification thresholds.

Efinaconazole API Process Development and Scale-Up: Monitoring Critical Impurity f (CAS 135270-13-2)

During efinaconazole manufacturing process optimization, the (2R,3R)-epoxide intermediate (CAS 135270-13-2) is the penultimate intermediate before aminolysis with 4-methylenepiperidine [1]. Procuring this compound as a characterized reference standard enables process chemists to track residual epoxide intermediate in the final API and to optimize the epoxidation step (step d in US 20160355500) [1] to minimize carryover. The Zhu et al. (2018) paper established the formation pathway of impurity F/6 and provided a controlling strategy based on process parameter adjustment . Laboratories can implement the same HPLC method to monitor impurity f at levels ≤0.10% and drive process improvements that increase overall efinaconazole yield and purity.

Stability-Indicating Method Validation for Efinaconazole Drug Product Shelf-Life Studies

The forced degradation study by Govindarajan and Asharani (2021) established that efinaconazole and its related epoxide impurities, including CAS 135270-13-2, are specifically susceptible to oxidative degradation (3% H₂O₂) while remaining stable under hydrolytic, photolytic, and thermal stress [1]. QC laboratories conducting stability-indicating method validation per ICH Q1A(R2) can procure CAS 135270-13-2 as a marker impurity to demonstrate method specificity for oxidative degradation products and to verify that the analytical method can resolve the epoxide impurity peak from the API, degradation products, and formulation excipients. The validated HPLC method with documented resolution (Rs ≥ 1.5, typically ≥1.9 on optimized columns) [2] ensures reliable quantitation throughout the drug product shelf life.

Application
Selection Property
Validation Focus
ANDA Related Substances Method Validation
Certified chiral reference standard with documented (2R,3R) identity
Chromatographic resolution and peak identification against API
API Process Impurity Control
Penultimate intermediate characterization
Residual epoxide monitoring by reported HPLC method
Stability-Indicating Method Validation
Oxidative degradation marker impurity
Method specificity under forced degradation conditions
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